molecular formula C14H18BBrN2O2 B2765255 5-Bromo-1-methylindazole-3-boronic acid, pinacol ester CAS No. 2377606-89-6

5-Bromo-1-methylindazole-3-boronic acid, pinacol ester

Cat. No. B2765255
CAS RN: 2377606-89-6
M. Wt: 337.02
InChI Key: XLLMZHRTHXSWQJ-UHFFFAOYSA-N
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Description

5-Bromo-1-methylindazole-3-boronic acid, pinacol ester is a type of organoboron compound . It is a valuable building block in organic synthesis . The compound is often used in metal-catalyzed carbon–carbon bond-forming reactions like the Suzuki–Miyaura reaction .


Synthesis Analysis

The synthesis of pinacol boronic esters, including 5-Bromo-1-methylindazole-3-boronic acid, pinacol ester, involves a process known as protodeboronation . This process is not well developed, but recent research has reported a catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular formula of 5-Bromo-1-methylindazole-3-boronic acid, pinacol ester is C14H18BBrN2O2 . Its molecular weight is 337.02 .


Chemical Reactions Analysis

Pinacol boronic esters, including 5-Bromo-1-methylindazole-3-boronic acid, pinacol ester, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Improved Synthesis for Suzuki Couplings

An improved synthesis of boronic acid pinacol esters, related to "5-Bromo-1-methylindazole-3-boronic acid, pinacol ester," has been developed for use in Suzuki couplings. These compounds serve as key intermediates in creating carbon-carbon bonds, which are foundational steps in synthesizing complex organic molecules. For instance, Mullens (2009) described a one-pot synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, demonstrating its utility in Suzuki coupling reactions without the need for added base, highlighting the compound's bench stability and direct applicability in synthetic pathways (Mullens, 2009).

Analytical Challenges and Solutions

Pinacolboronate esters, like "5-Bromo-1-methylindazole-3-boronic acid, pinacol ester," pose unique analytical challenges due to their reactivity. Zhong et al. (2012) explored strategies for the analysis of these compounds, addressing their hydrolysis to boronic acids. By using unconventional approaches, such as non-aqueous and aprotic diluents with highly basic mobile phases, they were able to stabilize and adequately solubilize these compounds for purity analysis (Zhong et al., 2012).

Catalysis and Polymerization

Boronic acid esters are instrumental in catalysis and polymerization processes. For example, Nojima et al. (2016) reported on the Suzuki-Miyaura coupling polymerization using boronic acid esters to synthesize high-molecular-weight π-conjugated polymers. This study demonstrated the versatility of boronic acid esters in creating polymers with functional end groups, which can be further modified for various applications (Nojima et al., 2016).

Synthesis of Bioactive Molecules

Additionally, the role of boronic acid pinacol esters extends into the synthesis of bioactive molecules and drug intermediates. Velcicky et al. (2011) developed a one-pot protocol for the cyanomethylation of aryl halides using isoxazole-4-boronic acid pinacol ester, highlighting the mechanistic intricacies of Suzuki coupling followed by base-induced fragmentation. This methodology opens avenues for synthesizing arylacetonitriles, which are valuable in medicinal chemistry (Velcicky et al., 2011).

Mechanism of Action

Target of Action

Boronic esters, including pinacol esters, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, targeting electrophilic organic groups .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation, a process where it transfers its organic group to a metal catalyst, typically palladium . This reaction involves the formation of a new carbon-carbon bond, with the boronic ester acting as the carbon source .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds . The exact biochemical pathways affected by 5-Bromo-1-methylindazole-3-boronic acid, pinacol ester would depend on the specific context of its use.

Pharmacokinetics

Boronic esters, including pinacol esters, are generally stable and readily prepared . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 5-Bromo-1-methylindazole-3-boronic acid, pinacol ester is the formation of a new carbon-carbon bond via a Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .

Action Environment

The action of 5-Bromo-1-methylindazole-3-boronic acid, pinacol ester can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction conditions are exceptionally mild and tolerant of various functional groups . Additionally, the stability and solubility of boronic esters can be influenced by factors such as temperature and the presence of certain reagents .

Future Directions

The future directions of research on 5-Bromo-1-methylindazole-3-boronic acid, pinacol ester and similar compounds may involve further development of the protodeboronation process . This could potentially expand the scope of boron chemistry and open up new possibilities for the synthesis of complex organic compounds .

properties

IUPAC Name

5-bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BBrN2O2/c1-13(2)14(3,4)20-15(19-13)12-10-8-9(16)6-7-11(10)18(5)17-12/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLMZHRTHXSWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BBrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-methylindazole-3-boronic acid, pinacol ester

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